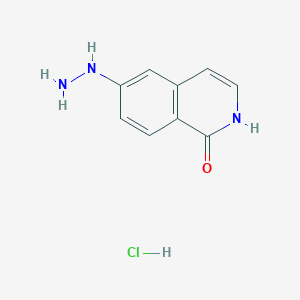
6-Hydrazinylisoquinolin-1(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride is a chemical compound with the molecular formula C9H9N3O·HCl It is a derivative of isoquinoline, featuring a hydrazine group at the 6-position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isoquinolin-1(2H)-one.
Hydrazination: The isoquinolin-1(2H)-one undergoes hydrazination at the 6-position using hydrazine hydrate under reflux conditions.
Hydrochloride Formation: The resulting 6-hydrazinylisoquinolin-1(2H)-one is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isoquinolin-1(2H)-one are subjected to hydrazination using hydrazine hydrate in industrial reactors.
Purification: The crude product is purified through recrystallization or other suitable purification techniques.
Hydrochloride Formation: The purified 6-hydrazinylisoquinolin-1(2H)-one is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoquinolinone derivatives.
Scientific Research Applications
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydrazinylisoquinolin-1(2H)-onehydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Hydrazinylisoquinolin-1(2H)-one: The non-hydrochloride form of the compound.
6-Aminoisoquinolin-1(2H)-one: A similar compound with an amino group instead of a hydrazine group.
6-Hydrazinylquinolin-1(2H)-one: A quinoline derivative with a hydrazine group.
Uniqueness
6-Hydrazinylisoquinolin-1(2H)-onehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H10ClN3O |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
6-hydrazinyl-2H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C9H9N3O.ClH/c10-12-7-1-2-8-6(5-7)3-4-11-9(8)13;/h1-5,12H,10H2,(H,11,13);1H |
InChI Key |
DSIZXUNQZHBECD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
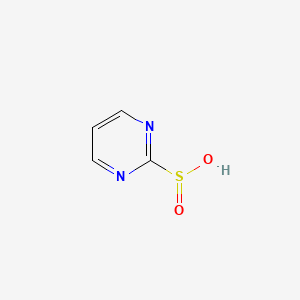

![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
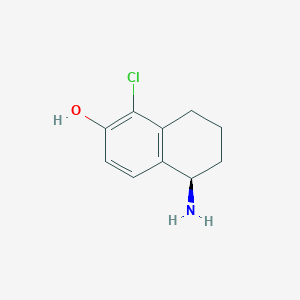
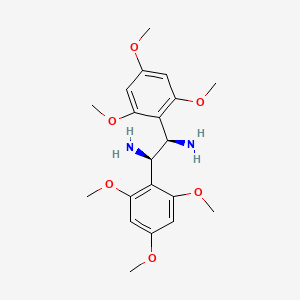

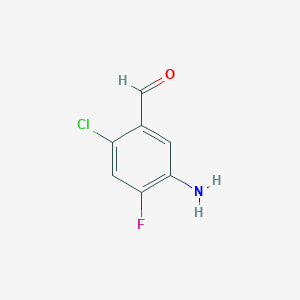
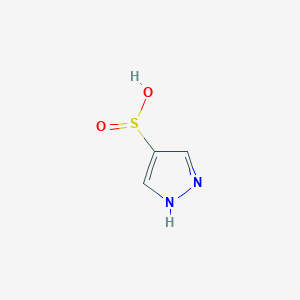
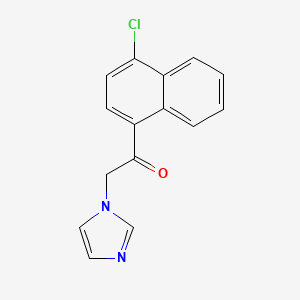
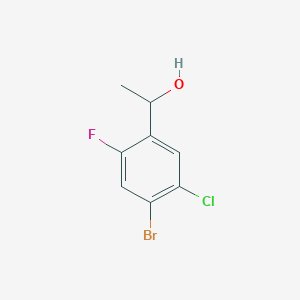
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine trihydrochloride](/img/structure/B15247849.png)
